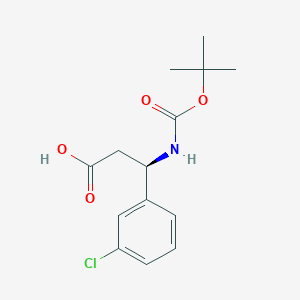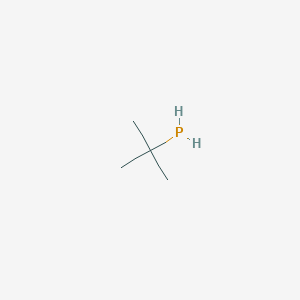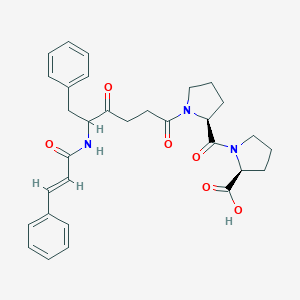
Cinnamoyl-phe-(C)gly-pro-pro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamoyl-phe-(C)gly-pro-pro, commonly known as CPP, is a peptide that has been extensively studied for its potential therapeutic applications. CPP is a small peptide consisting of four amino acids and is synthesized through various methods.
Mechanism Of Action
CPP is believed to enhance the cellular uptake of various compounds by facilitating their transport across the cell membrane. CPP is also believed to have antimicrobial and anticancer properties through its ability to disrupt the cell membrane of bacteria and cancer cells.
Biochemical And Physiological Effects
CPP has been shown to have various biochemical and physiological effects, including its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
CPP has several advantages for lab experiments, including its ease of synthesis and its ability to enhance the cellular uptake of various compounds. However, CPP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of CPP, including its use as a drug delivery system for various compounds, its potential therapeutic applications in the treatment of various diseases, and its use in combination with other compounds to enhance their efficacy. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Conclusion:
In conclusion, CPP is a small peptide with potential therapeutic applications. CPP can be synthesized through various methods and has been extensively studied for its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Synthesis Methods
CPP can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a solid support, whereas solution-phase peptide synthesis involves the coupling of amino acids in solution. CPP can also be synthesized through enzymatic methods, including the use of proteases and peptidases.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications, including its use as a drug delivery system and its ability to enhance the absorption of various compounds. CPP has also been shown to have antimicrobial and anticancer properties. CPP has been studied in vitro and in vivo, and its potential therapeutic applications are currently being investigated in clinical trials.
properties
CAS RN |
121822-29-5 |
|---|---|
Product Name |
Cinnamoyl-phe-(C)gly-pro-pro |
Molecular Formula |
C31H35N3O6 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H35N3O6/c35-27(16-18-29(37)33-19-7-13-25(33)30(38)34-20-8-14-26(34)31(39)40)24(21-23-11-5-2-6-12-23)32-28(36)17-15-22-9-3-1-4-10-22/h1-6,9-12,15,17,24-26H,7-8,13-14,16,18-21H2,(H,32,36)(H,39,40)/b17-15+/t24?,25-,26-/m0/s1 |
InChI Key |
DMQWIWWUQXRXSS-KNDPRKAVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
synonyms |
(5-cinnamido-4-oxo-6-phenylhexanoyl)prolyl-proline cinnamoyl-Phe-(C)Gly-Pro-Pro |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



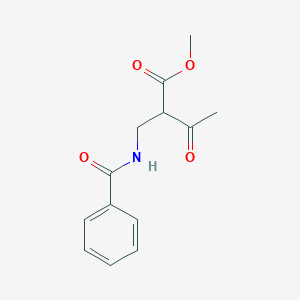
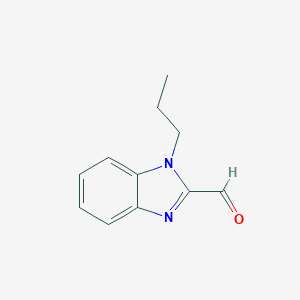
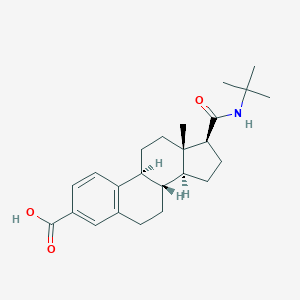
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
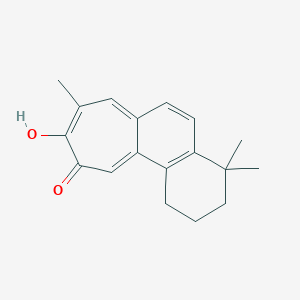
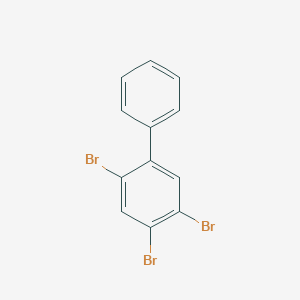
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
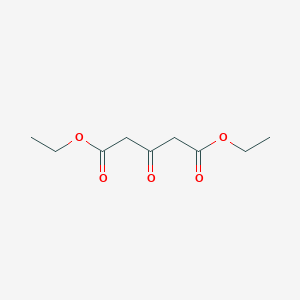
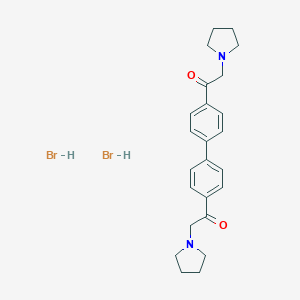
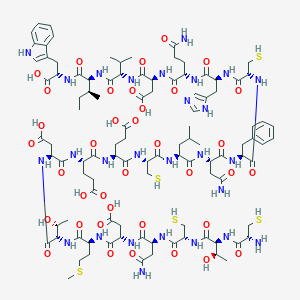
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
